Niazicin A is a natural product found in Moringa oleifera with data available.
Niazicin A
CAS No.: 159768-74-8
Cat. No.: VC17133974
Molecular Formula: C17H23NO7S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159768-74-8 |
|---|---|
| Molecular Formula | C17H23NO7S |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | [(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[4-[(methoxycarbothioylamino)methyl]phenoxy]-2-methyloxan-3-yl] acetate |
| Standard InChI | InChI=1S/C17H23NO7S/c1-9-15(24-10(2)19)13(20)14(21)16(23-9)25-12-6-4-11(5-7-12)8-18-17(26)22-3/h4-7,9,13-16,20-21H,8H2,1-3H3,(H,18,26)/t9-,13-,14+,15-,16-/m0/s1 |
| Standard InChI Key | HMXLIRAHSHWREJ-QOYUQHOESA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)OC(=O)C |
| Canonical SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics of Niazicin A
Molecular Composition and Stereochemistry
Niazicin A is a thiocarbamate derivative with the systematic IUPAC name O-Methyl {4-[(4-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]benzyl}carbamothioate. Its molecular structure (Table 1) includes a 6-deoxy-α-L-mannopyranosyl moiety acetylated at the 4-position, linked via an ether bond to a para-substituted benzyl group, which is further functionalized with a methyl carbamothioate group . The compound’s five stereocenters, located at positions 2, 3, 4, 5, and 6 of the mannopyranosyl ring, confer significant stereochemical complexity, necessitating advanced analytical techniques for precise characterization .
Table 1: Chemical and Physical Properties of Niazicin A
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 385.43 g/mol |
| Monoisotopic Mass | 385.119523 Da |
| Stereocenters | 5 (all defined) |
| Key Functional Groups | Thiocarbamate, acetylated sugar, benzyl ether |
Pharmacological Effects and Mechanisms of Action
ACE Inhibition and Antihypertensive Activity
Niazicin A exhibits robust ACE inhibitory activity, a property critical for managing hypertension. Computational docking studies reveal that it binds to both the N- and C-domains of ACE with free energies of -7.9 kcal/mol and -7.6 kcal/mol, respectively . These values surpass those of captopril (-5.5 to -5.6 kcal/mol) and approach the potency of enalapril (-8.4 kcal/mol) . The compound’s thiocarbamate group forms hydrogen bonds with ACE active-site residues such as Glu384 and Tyr523, while its acetylated mannose moiety engages in hydrophobic interactions with Ala354 and His353 . This dual-domain targeting suggests a mechanism distinct from conventional ACE inhibitors, which typically favor the C-domain.
Table 2: Comparative Binding Energies of Niazicin A and Reference Drugs
| Compound | Binding Energy (C-domain) | Binding Energy (N-domain) |
|---|---|---|
| Niazicin A | -7.6 kcal/mol | -7.9 kcal/mol |
| Captopril | -5.5 kcal/mol | -5.6 kcal/mol |
| Enalapril | -8.4 kcal/mol | -7.5 kcal/mol |
Antioxidant and Anti-inflammatory Effects
Within the phytochemical matrix of Moringa oleifera extracts, Niazicin A contributes to antioxidant activity by scavenging free radicals and chelating pro-oxidant metals like iron . Its benzyl ether moiety donates electrons to stabilize reactive oxygen species (ROS), while the thiocarbamate group may enhance cellular glutathione synthesis via the xCT antiporter system . Synergistic interactions with flavonoids and phenolic acids in Moringa extracts amplify these effects, reducing oxidative stress in hepatic and neuronal tissues .
Ethnopharmacological Context and Traditional Uses
Role in Moringa oleifera-Based Therapies
Niazicin A is one of several bioactive compounds (e.g., niaziminin, glucosinolates) responsible for the antihypertensive, antidiabetic, and hepatoprotective effects attributed to Moringa oleifera leaf extracts . Traditional preparations, including aqueous decoctions and ethanolic tinctures, leverage the compound’s stability in polar solvents to deliver therapeutic doses. In Ayurvedic medicine, such extracts are administered to modulate blood pressure and improve vascular compliance, aligning with modern findings on ACE inhibition .
Future Directions and Clinical Translation
Structural Optimization Strategies
Lead optimization efforts could focus on modifying the acetyl group at position 4 of the mannopyranosyl ring to enhance ACE domain selectivity. Introducing fluorinated analogs may improve metabolic stability, while PEGylation could prolong plasma half-life.
Preclinical and Clinical Development
Validating Niazicin A’s efficacy in in vivo hypertension models (e.g., spontaneously hypertensive rats) is a critical next step. Subsequent Phase I trials should evaluate pharmacokinetic parameters and dose-limiting toxicities in healthy volunteers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume